![molecular formula C17H16ClN3 B11837148 N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride CAS No. 310462-68-1](/img/structure/B11837148.png)
N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride is a heterocyclic compound with the molecular formula C17H16ClN3. It is a part of a class of compounds known for their diverse applications in medicinal chemistry, materials science, and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride typically involves the condensation of isatin with o-phenylenediamine, followed by N-methylation. The reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also employed in the synthesis of related indoloquinoxaline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of microwave irradiation and nanoparticle catalysts has been proposed to enhance reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and indole derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and viral infections.
Industry: The compound is used in the development of optoelectronic devices, sensors, and other advanced materials
Mechanism of Action
The mechanism of action of N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar indole-quinoline framework and exhibit comparable biological activities.
Quinoline Derivatives: Compounds like 5-methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine have similar structures and biological properties.
Uniqueness
N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride is unique due to its specific substitution pattern and the presence of the N,N-dimethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
310462-68-1 |
|---|---|
Molecular Formula |
C17H16ClN3 |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
N,N-dimethyl-10H-indolo[3,2-b]quinolin-11-amine;hydrochloride |
InChI |
InChI=1S/C17H15N3.ClH/c1-20(2)17-12-8-4-6-10-14(12)18-15-11-7-3-5-9-13(11)19-16(15)17;/h3-10,19H,1-2H3;1H |
InChI Key |
RPKLOQZCBGTKHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


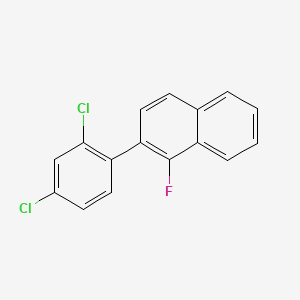
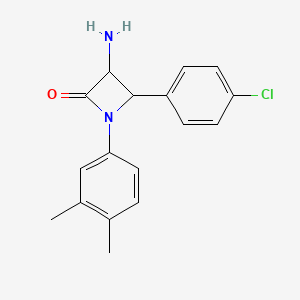
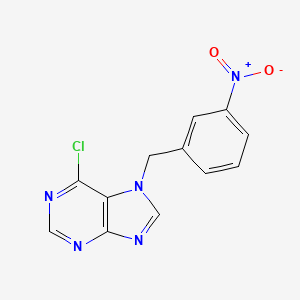
![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)


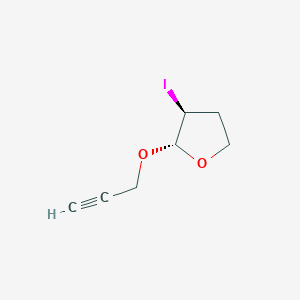
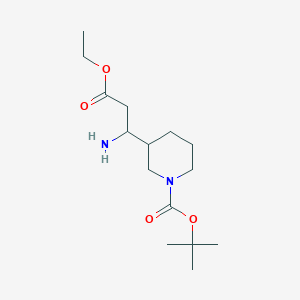

![Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11837124.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-](/img/structure/B11837125.png)


![ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B11837135.png)
